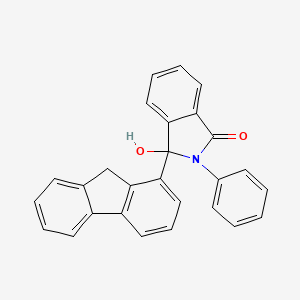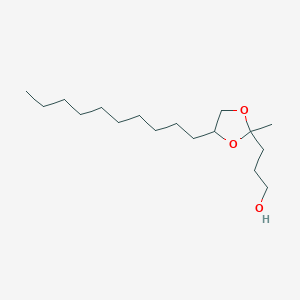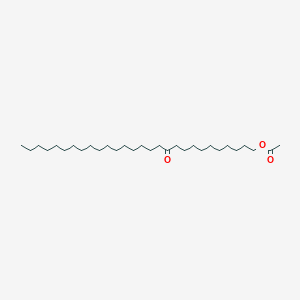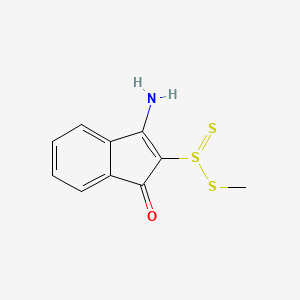
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate is a complex organic compound with a unique structure that includes an indene core, an amino group, and a sulfinodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-indanone with appropriate reagents to introduce the amino and sulfinodithioate groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinodithioate group to thiols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfinodithioate moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid
Uniqueness
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate is unique due to the presence of both an amino group and a sulfinodithioate moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
90180-50-0 |
|---|---|
Molecular Formula |
C10H9NOS3 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
3-amino-2-methylsulfanylsulfinothioylinden-1-one |
InChI |
InChI=1S/C10H9NOS3/c1-14-15(13)10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,11H2,1H3 |
InChI Key |
NRVJQODAEGXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=S)C1=C(C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


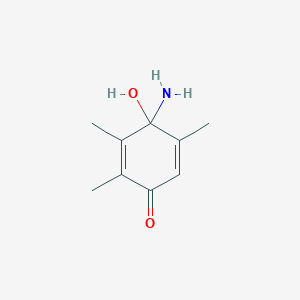
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
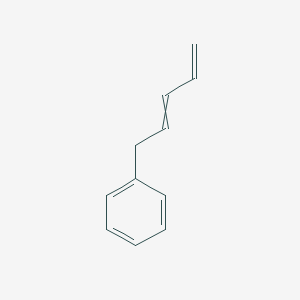
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)

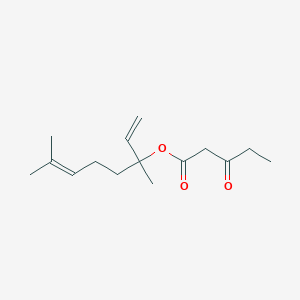
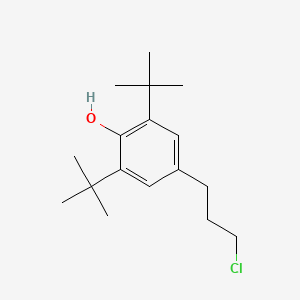
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
